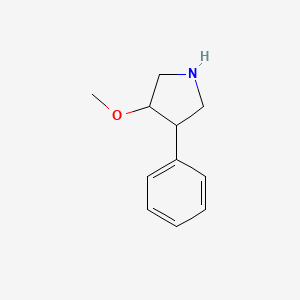

3-Methoxy-4-phenylpyrrolidine

Description

The Pyrrolidine (B122466) Heterocycle as a Core Scaffold in Advanced Organic Synthesis Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.netwikipedia.orgtandfonline.com Its prevalence stems from its unique conformational properties and its ability to serve as a versatile chiral building block. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity and physical properties of the parent molecule. tandfonline.com Consequently, the development of synthetic methods to access stereochemically defined pyrrolidines is a major focus of contemporary organic synthesis research. mdpi.comnih.govwhiterose.ac.uk

The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. researchgate.net Its derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, anticancer, and central nervous system effects. tandfonline.comnih.gov Furthermore, chiral pyrrolidine derivatives are widely employed as organocatalysts and ligands in asymmetric synthesis, enabling the stereoselective construction of complex molecules. mdpi.comnih.gov

Academic Rationale for Investigating Substituted Pyrrolidines, with a Focus on 3-Methoxy-4-phenylpyrrolidine

The academic interest in substituted pyrrolidines like this compound is driven by several key factors. The introduction of substituents at the 3- and 4-positions of the pyrrolidine ring creates two stereogenic centers, leading to the possibility of four stereoisomers. The specific arrangement of these substituents (cis or trans) can profoundly impact the molecule's three-dimensional shape and, consequently, its interaction with biological targets or its efficacy as a catalyst.

The 3-methoxy group introduces a polar, hydrogen-bond accepting functionality, which can be crucial for molecular recognition and binding. The 4-phenyl group provides a bulky, aromatic substituent that can influence the molecule's lipophilicity and engage in pi-stacking interactions. The combination of these two distinct substituents on the pyrrolidine core makes this compound an intriguing target for academic investigation. The study of such disubstituted pyrrolidines allows researchers to probe the structure-activity relationships of novel compounds and to develop new synthetic methodologies that provide precise control over stereochemistry. nih.govresearchgate.net

The synthesis of specific diastereomers of this compound presents a significant synthetic challenge, requiring the development of highly stereoselective reactions. osi.lvnih.govrsc.org Research in this area contributes to the broader field of asymmetric synthesis and provides valuable tools for the construction of other complex molecules.

Historical Context of Pyrrolidine Synthesis Research and Evolution of Methodologies

The synthesis of the pyrrolidine ring has a rich history, with early methods often relying on the cyclization of linear precursors, such as the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org However, these classical methods often lacked stereocontrol and were limited in their substrate scope.

The latter half of the 20th century saw the emergence of more sophisticated and stereoselective methods for pyrrolidine synthesis. A significant breakthrough was the development of the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which provides a powerful and convergent route to highly substituted pyrrolidines. researchgate.netnih.gov This method has been extensively developed, with numerous catalytic and asymmetric variants now available. researchgate.net

Another major advancement has been the use of proline and its derivatives as chiral starting materials for the synthesis of enantioenriched pyrrolidines. mdpi.comresearchgate.net The inherent chirality of proline can be transferred to the final product, providing access to a wide range of optically active pyrrolidine-containing molecules.

In recent decades, transition metal-catalyzed reactions have become indispensable tools for pyrrolidine synthesis. nih.govorganic-chemistry.org Methods such as intramolecular hydroamination, C-H activation, and cross-coupling reactions have enabled the efficient and selective construction of the pyrrolidine ring from simple and readily available starting materials. nih.govmdpi.comrsc.org The development of organocatalysis has also had a profound impact, with small organic molecules being used to catalyze the enantioselective synthesis of pyrrolidines under mild and environmentally friendly conditions. mdpi.comnih.gov These modern methodologies offer unprecedented levels of control over the stereochemical outcome of the reaction, which is crucial for the synthesis of specific isomers of compounds like this compound.

Research Findings on Substituted Pyrrolidines

The diastereoselective synthesis of substituted pyrrolidines is a well-explored area of research. While specific data on this compound is limited in readily available literature, the principles of synthesizing analogous 3,4-disubstituted pyrrolidines are well-established. These methods often involve the stereocontrolled functionalization of a pyrrolidine precursor or the diastereoselective cyclization of an acyclic starting material.

For instance, the synthesis of trans-4-Phenylpyrrolidine-3-carboxylic acid involves the cyclization of appropriate precursors, followed by isolation of the desired diastereomer. This highlights a common strategy where a mixture of diastereomers is synthesized, followed by separation. More advanced methods aim to control the stereochemistry during the reaction itself.

One powerful approach is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. osi.lv For example, Ellman's chiral tert-butanesulfinamide has been used to synthesize chiral amines with multiple stereocenters. osi.lv Another strategy involves the diastereoselective reduction of a cyclic precursor. researchgate.net

The following table summarizes some general approaches and the typical stereochemical outcomes observed in the synthesis of substituted pyrrolidines, which would be applicable to the synthesis of this compound.

| Synthetic Method | Key Features | Typical Stereochemical Control |

| 1,3-Dipolar Cycloaddition | Convergent; forms two C-C bonds in one step. | Can be highly diastereoselective and enantioselective with appropriate chiral catalysts or auxiliaries. |

| Intramolecular Hydroamination | Atom-economical; forms the N-C bond of the ring. | Can be rendered highly enantioselective using chiral metal catalysts. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like proline. | The stereochemistry of the starting material dictates the product's stereochemistry. |

| Directed Lithiation-Alkylation | Sequential functionalization of the pyrrolidine ring. | The stereochemistry can be controlled by the choice of directing group and reaction conditions. |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-methoxy-4-phenylpyrrolidine |

InChI |

InChI=1S/C11H15NO/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |

InChI Key |

RAMDCRBDDUJFCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 4 Phenylpyrrolidine and Its Stereoisomers

Stereoselective Synthesis Strategies for Pyrrolidine (B122466) Ring Formation

The creation of the stereochemically rich pyrrolidine ring of 3-Methoxy-4-phenylpyrrolidine can be approached through several strategic disconnections. These strategies primarily involve either the cyclization of carefully designed acyclic precursors, the modification of existing chiral pyrrolidine scaffolds, or the application of powerful asymmetric catalytic methods.

Cyclization Reactions from Acyclic Precursors for Chiral Pyrrolidines

The formation of the pyrrolidine skeleton from acyclic compounds is a versatile approach that allows for the introduction of desired stereocenters through substrate control or reagent control. This bottom-up strategy offers high flexibility in the design of precursors to achieve specific stereochemical outcomes.

One common method involves the intramolecular cyclization of amino alcohols. For the synthesis of a this compound precursor, a suitable acyclic amino alcohol would possess the required phenyl and hydroxyl groups at the appropriate positions. The stereochemistry of these groups in the acyclic precursor, often established through asymmetric synthesis, dictates the relative stereochemistry in the cyclized product. The methoxy (B1213986) group can be introduced before or after the cyclization. For instance, a chiral amino alcohol can be synthesized and then subjected to cyclization conditions, often involving activation of the hydroxyl group, to furnish the corresponding pyrrolidine.

Another powerful cyclization strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. This method is highly effective for the stereocontrolled construction of polysubstituted pyrrolidines. The stereochemical outcome of the cycloaddition can be controlled by using chiral auxiliaries on either the azomethine ylide or the dipolarophile, or by employing chiral catalysts. For a this compound, a plausible route would involve the reaction of an azomethine ylide with a phenyl-substituted alkene, followed by functional group manipulations to install the methoxy group.

| Acyclic Precursor Strategy | Key Features | Stereocontrol |

| Intramolecular Cyclization of Amino Alcohols | Flexible precursor design; builds the ring from a linear molecule. | Substrate-controlled; stereocenters are pre-installed in the acyclic chain. |

| 1,3-Dipolar Cycloaddition | Convergent; forms multiple bonds in a single step. | Achieved through chiral auxiliaries, chiral catalysts, or substrate control. |

Functionalization Approaches Utilizing Pre-formed Chiral Cyclic Pyrrolidine Scaffolds

An alternative to building the pyrrolidine ring from scratch is to start with a readily available chiral pyrrolidine derivative and introduce the desired substituents. This "chiral pool" approach leverages the stereochemistry of naturally occurring compounds like L-proline and its derivatives.

For instance, a common starting material is 4-hydroxy-L-proline, which already possesses a hydroxyl group that can be a handle for further functionalization. To synthesize this compound, a strategy could involve the introduction of the phenyl group at the 4-position and methylation of the hydroxyl group at the 3-position (after appropriate stereochemical manipulations if necessary). The introduction of the phenyl group can be achieved through various cross-coupling reactions or nucleophilic substitution reactions on a suitably activated precursor derived from 4-hydroxyproline.

The direct functionalization of the pyrrolidine ring through C-H activation is an emerging and powerful strategy. This approach allows for the introduction of substituents onto the pyrrolidine scaffold in a highly efficient and atom-economical manner. For example, a palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor could directly install the phenyl group at the 4-position. Subsequent stereoselective introduction of the methoxy group at the 3-position would complete the synthesis.

| Chiral Scaffold Strategy | Starting Material Example | Key Transformations |

| Chiral Pool Synthesis | 4-Hydroxy-L-proline | Phenyl group introduction (e.g., cross-coupling), O-methylation. |

| C-H Activation/Functionalization | N-protected pyrrolidine | Directed C-H arylation, subsequent stereoselective hydroxylation and methylation. |

Asymmetric Catalysis in the Construction of Pyrrolidine Derivatives

Asymmetric catalysis offers a highly efficient and elegant approach to chiral pyrrolidines, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of the pyrrolidine ring.

For the synthesis of 3,4-disubstituted pyrrolidines, asymmetric multicomponent reactions have proven to be particularly powerful. These reactions can construct multiple stereocenters in a single operation with high levels of diastereoselectivity. For example, a Lewis acid-catalyzed multicomponent reaction could potentially assemble the this compound core from simpler starting materials in a highly stereocontrolled fashion.

Catalytic asymmetric 1,3-dipolar cycloadditions, as mentioned earlier, are also a cornerstone of asymmetric pyrrolidine synthesis. The use of chiral metal catalysts or organocatalysts can induce high levels of enantioselectivity in the cycloaddition between an achiral azomethine ylide and an alkene. Furthermore, rhodium-catalyzed asymmetric 1,4-arylation of a pyrroline intermediate can be a key step in establishing the stereochemistry at the 4-position.

| Catalyst Type | Reaction Example | Advantages |

| Chiral Lewis Acid | Asymmetric Multicomponent Reaction | High convergency, multiple stereocenters formed in one step. |

| Chiral Transition Metal Complex (e.g., Rh, Pd) | Asymmetric 1,3-Dipolar Cycloaddition, Asymmetric Arylation | High enantioselectivity, broad substrate scope. |

| Organocatalyst (e.g., Proline derivatives) | Asymmetric Michael Addition/Cyclization | Metal-free, environmentally benign, often mimics enzymatic catalysis. |

Carbon-Nitrogen Bond Formation in the Context of Pyrrolidine Synthesis

The formation of the carbon-nitrogen bonds to close the pyrrolidine ring is a critical step in many synthetic strategies. Intramolecular hydroamination and Mannich-type reactions are two prominent methods for achieving this transformation.

Intramolecular Hydroamination Reactions for Pyrrolidine Ring Closure

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, leading to the formation of a heterocyclic ring. This atom-economical reaction is a powerful tool for the synthesis of pyrrolidines from aminoalkenes or aminoalkynes. The reaction can be catalyzed by various transition metals (e.g., gold, iron) or Brønsted acids.

For the synthesis of this compound, a suitable acyclic precursor would be an aminoalkene containing the phenyl and a protected hydroxyl group at the appropriate positions. The stereochemistry of the final product can be influenced by the geometry of the double bond and the stereocenters already present in the acyclic precursor. Enantioselective versions of this reaction, using chiral catalysts, can provide access to optically pure pyrrolidines from achiral precursors. A two-step sequence involving an enantioselective Mannich reaction followed by a diastereoselective hydroamination has also been reported as an effective route to highly substituted pyrrolidines.

| Catalyst System | Substrate | Key Features |

| Gold(I) Catalysts | Aminoalkenes | Mild reaction conditions, high functional group tolerance. |

| Iron(III) Catalysts | Aminoolefins | Inexpensive and environmentally benign catalyst. |

| Brønsted Acids | Protected Alkenylamines | Metal-free conditions, suitable for acid-stable substrates. |

Mannich-Type Reactions and their Application in Pyrrolidine Core Construction

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. This reaction and its variants are instrumental in constructing the pyrrolidine core.

A tandem aza-Cope—Mannich cyclization can be a diastereoselective route to acyl-substituted pyrrolidines. In the context of this compound, a Mannich-type reaction could be envisioned where a pre-formed enolate or enamine reacts with an imine generated in situ. The stereoselectivity of the reaction can be controlled by using chiral auxiliaries or chiral catalysts.

A one-pot nitro-Mannich/hydroamination cascade reaction has been developed for the synthesis of substituted pyrrolidines with three stereocenters. This strategy combines the C-C and C-N bond-forming steps in a single operation, offering high efficiency and diastereoselectivity. Such a cascade could be adapted for the synthesis of a nitro-precursor to this compound.

| Mannich Reaction Variant | Reactants | Outcome |

| Classical Mannich Reaction | Enolate/Enamine, Aldehyde, Amine | Forms a β-amino carbonyl compound, a precursor to the pyrrolidine ring. |

| Aza-Cope—Mannich Cyclization | Homoallylic amine derivative | Diastereoselective formation of a substituted pyrrolidine ring. |

| Nitro-Mannich/Hydroamination Cascade | Nitroalkane, Aldehyde, Amine, Alkene | One-pot synthesis of highly functionalized pyrrolidines. |

[3+2] Cycloaddition Methodologies for Substituted Pyrrolidines

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands as one of the most powerful and convergent methods for constructing the five-membered pyrrolidine ring. acs.orgrsc.org This reaction class involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the heterocyclic core in a single, often highly stereocontrolled, step. acs.org

A prevalent 1,3-dipole used in pyrrolidine synthesis is the azomethine ylide. mdpi.comnih.gov These ylides, which can be stabilized or non-stabilized, are frequently generated in situ from various precursors, such as the decarboxylation of α-amino acids or the thermal or metal-catalyzed ring-opening of aziridines. mdpi.com Another approach involves the condensation of α-amino esters with aldehydes to form imines, which are then deprotonated to generate the azomethine ylide. tandfonline.com The reaction of these ylides with a wide range of alkenes (dipolarophiles) leads directly to substituted pyrrolidines. acs.orgumich.edu

The versatility of the [3+2] cycloaddition allows for the synthesis of densely functionalized pyrrolidines, with the potential to create up to four new stereogenic centers simultaneously. acs.orgnih.gov The regio- and stereoselectivity of the cycloaddition can be influenced by the nature of the substituents on both the dipole and the dipolarophile, as well as by the choice of catalyst. nih.govrsc.org For instance, the use of chiral catalysts or chiral auxiliaries on the starting materials enables the enantioselective synthesis of specific pyrrolidine stereoisomers. rsc.org Metal-catalyzed versions, often employing silver or copper complexes, have been shown to provide high levels of regio- and diastereoselectivity in the synthesis of complex pyrrolidine structures. acs.orgnih.gov

| Reaction Type | Key Components | Catalyst/Conditions | Outcome | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides & Alkenes | Ag₂CO₃, Lewis Acids | High regio- and diastereoselectivity for densely substituted pyrrolidines. | nih.gov |

| Three-Component Reaction | Cyclic Amines, Aryl Aldehydes, Olefinic Oxindoles | Not specified | Regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. | rsc.org |

| Anionic [3+2] Cycloaddition | 2-Azaallyl Anions & Olefins | n-Butyllithium (for anion generation) | Highly stereoselective formation of cis-2,5-dialkylpyrrolidines. | umich.edu |

| Decarboxylative Cycloaddition | Glycine-derived Oxazolidin-5-ones & Dipolarophiles | Thermal | Generation of azomethine ylides for synthesis of pyrrolidine-containing heterocycles. | mdpi.com |

Synthetic Approaches for Incorporating the Phenyl Moiety into Pyrrolidines

The introduction of a phenyl group onto the pyrrolidine scaffold can be achieved either by starting with a precursor already containing the phenyl moiety or by forming a carbon-carbon bond directly on a pre-existing pyrrolidine ring.

Regioselective introduction of a phenyl group at the C4-position, as required for this compound, often relies on building the ring from acyclic precursors where the phenyl group is already correctly positioned. For example, synthetic pathways can be designed using starting materials like phenyl-substituted aldehydes or Michael acceptors that dictate the final position of the aryl group upon cyclization. diva-portal.org

One established strategy involves the multicomponent reaction of benzaldehyde (B42025), an amino acid ester, and a suitable dipolarophile. diva-portal.org In such a reaction, the benzaldehyde component directly provides the phenyl group at the desired position in the resulting pyrrolidine ring. diva-portal.org Another approach is the ring expansion of N-benzylazetidinium ions, which can undergo a highly regioselective Stevens rearrangement to yield 2-phenylpyrrolidines. researchgate.net While this places the phenyl group at C2, it demonstrates the principle of using precursors with strategically placed phenyl groups to control the final substitution pattern.

Donor-acceptor (DA) cyclopropanes are also versatile synthons for preparing substituted pyrrolidines. nih.govmdpi.com The reaction of a 2-phenyl-substituted DA cyclopropane (B1198618) with a primary amine can lead to a γ-amino ester, which then undergoes lactamization. nih.gov This positions the phenyl group at the C5 position of the resulting pyrrolidin-2-one, illustrating a method where the starting material's substitution dictates the product's regiochemistry. nih.govmdpi.com

Controlling the stereochemistry at the C4-position during the introduction of the phenyl group is critical for accessing specific stereoisomers. The stereochemical outcome is heavily dependent on the chosen synthetic route. orchid-chem.com

In 1,3-dipolar cycloaddition reactions, the relative stereochemistry of the substituents in the resulting pyrrolidine is controlled by the geometry of the alkene and the trajectory of the cycloaddition (endo vs. exo approach). rsc.org The use of chiral catalysts or auxiliaries can enforce facial selectivity, leading to a specific enantiomer. rsc.org

Syntheses starting from chiral precursors, often derived from the "chiral pool" like amino acids (e.g., proline or 4-hydroxyproline), provide a reliable method for establishing absolute stereochemistry. orchid-chem.comnih.gov Functional group interconversions on these chiral templates can be used to build the desired substitution pattern, including the phenyl group, while retaining the initial stereochemical integrity. nih.gov For example, a precursor like 4-hydroxypyrrolidine can be stereoselectively converted to a derivative that then undergoes substitution with a phenyl nucleophile.

The conformation of the pyrrolidine ring itself plays a role in directing incoming substituents. beilstein-journals.org The five-membered ring exists in envelope or twist conformations, and existing substituents can create a steric bias that directs the addition of new groups, such as a phenyl ring, to a specific face of the molecule. beilstein-journals.org This substrate-controlled diastereoselectivity is a key strategy in building complex, multi-substituted pyrrolidines. nih.gov

Methodologies for the Introduction of Methoxy Functionality into Pyrrolidine Scaffolds

The methoxy group in this compound is typically installed via the etherification of a corresponding hydroxyl-substituted precursor.

The most direct method for introducing a methoxy group onto a pyrrolidine ring is the Williamson ether synthesis, involving the deprotonation of a hydroxypyrrolidine precursor to form an alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

A powerful alternative for achieving stereochemical control is the Mitsunobu reaction. mdpi.com This reaction allows for the etherification of a secondary alcohol, such as a 3-hydroxypyrrolidine derivative, with methanol. A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon. mdpi.compatexia.com This is particularly useful for converting a readily available stereoisomer of a 3-hydroxypyrrolidine into its opposite methoxy-substituted stereoisomer. For example, a compound with an α-hydroxy group can be converted to a β-methoxy derivative. patexia.com

| Reaction | Reagents | Key Feature | Reference |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Carboxylic Acid/Alcohol | Stereospecific conversion of a hydroxy group with inversion of configuration. | mdpi.compatexia.com |

| Esterification/Alkylation | Anhydrous K₂CO₃ or Na₂CO₃, R⁴-bromide or R⁴-chloride, in DMF | Converts carboxylic acid byproducts to esters under aprotic polar conditions. | patexia.com |

| Selective Sulfonylation | p-Toluenesulfonyl chloride or Methanesulfonyl chloride | Selective conversion of a primary hydroxyl group to a sulfonyloxy group in the presence of a secondary hydroxyl group. | patexia.com |

Broader synthetic strategies often construct the pyrrolidine ring from acyclic precursors that already contain the necessary methoxy functionality or a masked equivalent. beilstein-journals.org For instance, an intramolecular cyclization of an appropriately substituted amino-alkene or amino-epoxide containing a methoxy group can be an effective route. chim.it

Ring-closing metathesis (RCM) has also emerged as a valuable tool. An acyclic diene precursor containing the required phenyl and methoxy substituents can be cyclized using a Grubbs catalyst to form a 2,5-dihydropyrrole (pyrroline), which is then hydrogenated to the saturated pyrrolidine ring. nih.gov

Furthermore, methods for synthesizing substituted pyrrolidines from readily available starting materials like 2,5-dimethoxytetrahydrofuran (B146720) have been developed. diva-portal.orgorganic-chemistry.org Reductive condensation of this precursor with an appropriate aniline (B41778) in an acidic medium can afford N-arylpyrrolidines. organic-chemistry.org While this specific example leads to N-substitution, it highlights the use of methoxy-functionalized starting materials in pyrrolidine synthesis. The development of synthetic pathways often involves a sequence of reactions, including protection, functionalization, and deprotection steps, to arrive at the final methoxy-substituted target molecule. researchgate.netnih.gov

Chemoenzymatic and Biocatalytic Approaches to Pyrrolidine Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence, offering an effective route to enantiomerically pure compounds. mdpi.comchemrxiv.org This approach is particularly valuable for creating complex chiral molecules, including substituted pyrrolidines.

A notable example is the facile chemoenzymatic synthesis of (3S,4S)- and (3R,4R)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for certain quinolone compounds. researchgate.netresearchgate.net This multi-step process begins with a chemical synthesis followed by a crucial enzymatic resolution step. The initial chemical sequence involves:

N-protection: Diallylamine (B93489) is protected with a benzyloxycarbonyl (Cbz) group. researchgate.net

Ring-Closing Metathesis (RCM): The protected diallylamine undergoes RCM using Grubbs' catalyst to form 1-Cbz-3-pyrroline. researchgate.net

Functionalization: The pyrroline intermediate is converted to a racemic trans-azido alcohol, (±)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine. researchgate.net

The key step is the enzymatic kinetic resolution of this racemic alcohol. The enzyme, a lipase (B570770), selectively acylates one of the enantiomers, allowing for their separation. Specifically, lipase PS-C immobilized on ceramic (Amano PS-C) is used for the transesterification of the trans-azido alcohol. This enzymatic step provides access to the (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with excellent enantiomeric excess (>99% ee). researchgate.netresearchgate.net This enantiopure intermediate can then be carried forward through further chemical steps, such as methylation of the hydroxyl group and reduction of the azide (B81097), to yield the desired substituted pyrrolidine. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase PS-C | (±)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | >99% |

Beyond lipase-mediated resolutions, modern biocatalysis offers innovative methods for constructing the pyrrolidine ring itself. Directed evolution has been used to engineer cytochrome P450 enzymes (termed P411 variants) to catalyze intramolecular C(sp³)–H amination reactions. acs.orgnih.gov These "pyrrolidine synthases" can convert simple azide precursors into chiral pyrrolidine derivatives with good to high efficiency and enantioselectivity (up to 74% yield and 99:1 enantiomeric ratio). acs.orgnih.gov This approach represents a frontier in biocatalysis, creating new-to-nature enzymatic reactions for forging key heterocyclic structures. nih.gov

Multi-component Reaction Strategies for Accessing Complex Pyrrolidine Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly building molecular complexity. mdpi.comtaylorandfrancis.com These reactions are highly convergent and atom-economical, making them attractive for generating diverse libraries of complex molecules, including those with pyrrolidine scaffolds. nih.gov

Several classic and modern MCRs can be adapted to synthesize highly functionalized pyrrolidines. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are versatile for creating peptide-like scaffolds and can be designed to incorporate or form heterocyclic systems. nih.govbeilstein-journals.org For instance, the Ugi four-component reaction (U-4CR) brings together an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. By choosing appropriate starting materials, the resulting adduct can be designed to undergo subsequent cyclization to form pyrrolidine rings. beilstein-journals.org

A specific example of an MCR strategy for pyrrolidine synthesis is the one-pot reaction between substituted isatins, amino acids (like proline or sarcosine), and dialkyl acetylenedicarboxylates. This approach generates complex spiro[indole-3,2'-pyrrolidine] and spiro[indole-3,2'-pyrrolizine] derivatives, which are valuable scaffolds in medicinal chemistry. taylorandfrancis.com

Another powerful MCR involves the 1,3-dipolar cycloaddition of azomethine ylides. These ylides, generated in situ from the reaction of an amine and an aldehyde, can react with a dipolarophile (e.g., an alkene) to construct the pyrrolidine ring in a highly stereocontrolled manner. This strategy allows for the assembly of multiple substituents onto the pyrrolidine core in a single step.

| MCR Type | Reactants | Resulting Scaffold | Key Features |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide adducts | Can be designed for post-MCR cyclization to form heterocycles. beilstein-journals.org |

| [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spiro[indole-pyrrolidine] derivatives | One-pot synthesis of complex spirocyclic systems. taylorandfrancis.com |

| Azomethine Ylide Cycloaddition | Amine, Carbonyl, Alkene | Substituted Pyrrolidines | Stereospecific construction of the pyrrolidine ring. |

These MCR strategies offer a modular and efficient approach to complex pyrrolidine architectures, allowing for the systematic variation of substituents around the core structure.

Practical and Scalable Synthetic Routes for Pyrrolidine Intermediates

The development of practical and scalable synthetic routes is crucial for the large-scale production of pharmaceutical intermediates. Such routes prioritize the use of readily available starting materials, employ robust and high-yielding reactions, and minimize the need for complex purification techniques like chromatography. mdpi.comfigshare.com

The chemoenzymatic synthesis of 3-methoxy-4-methylaminopyrrolidine serves as an excellent case study for a practical route. researchgate.netresearchgate.net The synthesis begins with the inexpensive and commercially available starting material, diallylamine. researchgate.net Key transformations in this pathway demonstrate features of a scalable process:

Ring-Closing Metathesis (RCM): While utilizing a precious metal catalyst (Grubbs' catalyst), RCM is a powerful and well-understood reaction that is widely used in industrial processes for its reliability and functional group tolerance. researchgate.net

Enzymatic Resolution: The use of an immobilized lipase (PS-C) for the kinetic resolution step is highly practical for large-scale operations. Immobilized enzymes can be easily recovered from the reaction mixture and reused, reducing costs and simplifying product purification. researchgate.net This step efficiently establishes the desired stereochemistry, which is often a major challenge in large-scale synthesis.

An alternative and widely used practical strategy for accessing enantiomerically pure pyrrolidine intermediates is to start from the "chiral pool." mdpi.com Naturally occurring, inexpensive chiral molecules are used as starting materials, embedding the desired stereochemistry from the outset. For pyrrolidines, trans-4-hydroxy-L-proline is a common and versatile starting material. mdpi.com It is commercially available in high enantiopurity and its multiple functional groups (amine, carboxylic acid, hydroxyl group) provide handles for a wide range of chemical modifications to build more complex pyrrolidine-containing targets. mdpi.com

| Strategy | Starting Material | Key Transformation | Advantages |

| Chemoenzymatic Route | Diallylamine | Ring-Closing Metathesis, Enzymatic Resolution | Inexpensive starting material, efficient introduction of chirality. researchgate.netresearchgate.net |

| Chiral Pool Synthesis | trans-4-Hydroxy-L-proline | Functional group manipulation | Readily available chiral precursor, versatile for diverse targets. mdpi.com |

These approaches, which combine robust chemical transformations with strategic introduction of chirality, are fundamental to developing practical and economically viable syntheses of complex pyrrolidine intermediates.

Mechanistic Investigations of Reaction Pathways for 3 Methoxy 4 Phenylpyrrolidine Formation

Elucidation of Elementary Reaction Steps in Pyrrolidine (B122466) Ring Closure

The formation of the 3-Methoxy-4-phenylpyrrolidine ring structure can be achieved through various synthetic strategies, with intramolecular cyclization being a common and effective approach. One of the key methods for constructing the pyrrolidine core involves intramolecular nucleophilic substitution reactions. For instance, a stereospecific synthesis of a related compound, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, has been accomplished starting from tartaric acid. This synthesis proceeds via two critical S(_N)2 displacement reactions, which are fundamental elementary steps in the ring-closing process. researchgate.net

The S(_N)2 (bimolecular nucleophilic substitution) mechanism is a concerted process where a nucleophile attacks an electrophilic carbon center, and simultaneously, a leaving group departs. masterorganicchemistry.com In the context of pyrrolidine ring closure, an amine nucleophile within the same molecule attacks an electrophilic carbon, leading to the formation of the cyclic structure. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming at the same time as the carbon-leaving group bond is breaking. masterorganicchemistry.com This concerted nature dictates that the reaction occurs with an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com

Another significant pathway to substituted pyrrolidines is through the diastereoselective conjugate addition of homochiral lithium amides to an appropriate Michael acceptor. researchgate.net This method has been applied to the synthesis of both anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine. researchgate.net The elementary steps here involve the initial 1,4-addition of the amine to an α,β-unsaturated ester, which creates a key intermediate that can then undergo intramolecular cyclization to form the pyrrolidine ring.

Transition State Analysis in Stereoselective Pyrrolidine-Forming Reactions

The stereochemical outcome of pyrrolidine-forming reactions is determined by the energetics of the various possible transition states. In stereoselective syntheses, the goal is to favor the formation of one diastereomer or enantiomer over others by designing a reaction where the transition state leading to the desired product is significantly lower in energy.

For reactions involving S(_N)2 cyclization, the geometry of the transition state is crucial. The nucleophile attacks the electrophilic carbon from the backside, relative to the leaving group, leading to a trigonal bipyramidal arrangement at the transition state. masterorganicchemistry.com The substituents on the acyclic precursor will influence the steric hindrance in this transition state, thereby affecting the rate and stereoselectivity of the cyclization.

In copper-promoted intramolecular aminooxygenation of alkenes, a method used to synthesize disubstituted pyrrolidines, the transition state is thought to involve a copper(II) species. For α-substituted 4-pentenyl sulfonamides, a high degree of cis stereoselectivity is observed. This is rationalized by a transition state model where the substrate coordinates to the copper center, and the subsequent intramolecular attack of the nitrogen on the activated alkene proceeds through a chair-like conformation that minimizes steric interactions, favoring the formation of the cis-2,5-substituted pyrrolidine. nih.gov

Computational studies on the aza-Cope-Mannich reaction to form substituted pyrrolidines aim to delineate the energy profile of the multi-step reaction. By modeling the transition states for the formation of different stereoisomers, researchers can predict which product will be favored under specific reaction conditions. emich.edu

Characterization and Role of Reactive Intermediates in Pyrrolidine Reaction Mechanisms

Reactive intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their characterization, though often challenging due to their short lifetimes, is vital for a complete understanding of the reaction pathway.

In the synthesis of pyrrolidines via conjugate addition, an enolate intermediate is formed after the initial Michael addition of the amine to the α,β-unsaturated system. researchgate.net This enolate is a key reactive intermediate whose subsequent intramolecular cyclization leads to the formation of the pyrrolidine ring. The stereochemistry of the final product is often set during the formation and subsequent reactions of this intermediate.

In iron-catalyzed C–H amination reactions to form 2,5-disubstituted pyrrolidines, an iron-nitrenoid intermediate is proposed. nih.gov This highly reactive species is generated from an aliphatic azide (B81097) and the iron catalyst. The nitrenoid then inserts into a C–H bond, leading to the formation of the pyrrolidine ring. The diastereoselectivity of this reaction is influenced by the steric and electronic properties of the catalyst and the substrate, which control the approach of the C–H bond to the iron-nitrenoid intermediate. nih.gov

Kinetic and Thermodynamic Influences on Reaction Selectivity in Pyrrolidine Synthesis

The selectivity of a reaction can be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed the fastest will be the major product. This occurs when the reaction is irreversible and the activation energy for the formation of one product is significantly lower than for the others. libretexts.orgmasterorganicchemistry.com Under thermodynamic control, the reaction is reversible, and the most stable product will be the major product as the system reaches equilibrium. libretexts.orgmasterorganicchemistry.com

In the deprotonation of an unsymmetrical ketone to form an enolate, a common step in many organic syntheses, the kinetic product is the enolate formed by removing the most accessible α-proton, while the thermodynamic product is the more substituted, and thus more stable, enolate. wikipedia.org The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is predominantly formed. wikipedia.org

The relative stereochemistry in substituted pyrrolidines can also be influenced by these principles. For example, the formation of cis or trans isomers can be directed by the reaction conditions. Low temperatures and short reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product. wikipedia.orgyoutube.com In the synthesis of 2,5-disubstituted pyrrolidines via C–H amination, the observed diastereoselectivity can be the result of kinetic control, where the transition state leading to the syn or anti product is favored. nih.gov

The following table summarizes the general conditions favoring kinetic versus thermodynamic control:

| Control Type | Favored Conditions | Product Characteristics |

| Kinetic Control | Low temperature, short reaction time, strong non-nucleophilic base (for enolate formation) | Forms faster, lower activation energy, less stable |

| Thermodynamic Control | High temperature, long reaction time, reversible conditions | Forms slower, higher activation energy, more stable |

Computational Probing of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms in organic synthesis. emich.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, providing insights into the structures and energies of reactants, transition states, intermediates, and products.

For the synthesis of substituted pyrrolidines, computational studies can help to:

Elucidate reaction pathways: By mapping the entire reaction coordinate, different possible mechanisms can be compared to determine the most likely pathway.

Analyze transition states: The geometry and energy of transition states can be calculated to understand the origins of stereoselectivity. For example, in the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, theoretical studies can model the transition states leading to the syn and anti products, allowing for a rationalization of the observed diastereomeric ratio. nih.gov

Predict reaction outcomes: Computational models can be used to predict how changes in the substrate or catalyst structure will affect the reaction's yield and selectivity, thus guiding experimental design. emich.edu

Understand kinetic and thermodynamic factors: By calculating the activation energies and the relative energies of the products, computational methods can predict whether a reaction will be under kinetic or thermodynamic control. acs.org

For instance, in the radical-mediated cyclization of enamides to form pyrrolidines, DFT calculations can be used to model the transition states for the cyclization step, providing an explanation for the observed preference for the cis diastereomer. acs.org These calculations can reveal the subtle steric and electronic interactions that govern the stereochemical outcome of the reaction.

Computational and Theoretical Studies on 3 Methoxy 4 Phenylpyrrolidine

Quantum Mechanical Calculations for Conformational Landscape Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional structure of molecules like 3-Methoxy-4-phenylpyrrolidine. The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium of puckered conformations. These puckers are typically described as "envelope" or "twist" forms, often characterized by which atom is out of the plane and in which direction (endo or exo).

The substituents at the C3 (methoxy) and C4 (phenyl) positions critically influence the preferred conformation by introducing steric and stereoelectronic effects. QM methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to perform geometry optimizations and calculate the potential energy surface of the molecule. This analysis reveals the relative energies of different conformers, identifying the most stable low-energy structures and the energy barriers for interconversion between them. For substituted prolines, which are analogous to substituted pyrrolidines, alterations in the ring's chemical architecture have been shown to modulate the equilibrium between different puckers. nih.gov For example, studies on 4-substituted prolines have demonstrated that stereoelectronic effects, such as the gauche effect, can govern the ring pucker preference. nih.govresearchgate.net In the case of this compound, QM calculations would be essential to determine whether the cis or trans isomer is more stable and, for each isomer, which ring pucker (e.g., C3-endo, C4-exo) predominates.

Such calculations typically involve geometry optimization and frequency calculations to confirm that the identified structures are true stationary points on the potential energy surface. nih.gov

Table 1: Common Quantum Mechanical Methods for Conformational Analysis

| Method | Description | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods. | Initial geometry optimizations, basic electronic structure. |

| Møller-Plesset Perturbation Theory (MP2, MP4) | A post-Hartree-Fock method that adds electron correlation effects to the HF theory, improving accuracy. | More accurate energy calculations and geometries for conformers. |

| Coupled Cluster (CC) | A highly accurate (and computationally expensive) method for including electron correlation. Often used as a "gold standard" for benchmarking. | High-accuracy single-point energy calculations for key conformers. |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. It offers a good balance of accuracy and computational cost. | Geometry optimization, frequency calculations, relative energy determination. nih.gov |

Density Functional Theory (DFT) Applications in Reaction Mechanism and Stereoselectivity Studies

Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. For a molecule like this compound, DFT can be applied to understand its synthesis, particularly in reactions like 1,3-dipolar cycloadditions which are commonly used to form the pyrrolidine ring. acs.orgrsc.org

DFT calculations allow researchers to map the entire potential energy surface of a reaction. nih.govbeilstein-journals.org This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. By comparing the activation energies for different possible pathways, one can predict the major product.

In the context of stereoselectivity, DFT is invaluable. For the synthesis of a disubstituted pyrrolidine, multiple stereoisomers can be formed. DFT can be used to model the different transition states leading to each stereoisomer (e.g., endo vs. exo approaches in a cycloaddition). acs.org The transition state with the lower calculated energy corresponds to the kinetic product, thus explaining the experimentally observed diastereoselectivity. acs.org For example, DFT studies on the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions have been used to analyze the endo/exo approaches and rationalize the observed high diastereoselectivities. acs.org

Table 2: DFT Functionals and Basis Sets in Pyrrolidine Reaction Studies

| DFT Functional | Basis Set | Application Example | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(2d,p) | Geometry optimization and frequency calculations for conformational analysis of proline analogues. | nih.gov |

| B3LYP | 6-311++G(2d,2p) | Investigating reaction mechanisms and tautomerism in pyrrolidine-2,3-dione (B1313883) synthesis. | nih.govbeilstein-journals.org |

| ωB97X-D | 6-31G* | Calculating transition states for the organocatalytic synthesis of 3,4-disubstituted pyrrolidines. | researchgate.net |

| B3LYP | LANL2DZ/6-31G(d) | Unveiling the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. | acs.org |

Molecular Modeling and Dynamics Simulations Applied to Pyrrolidine Systems

While quantum mechanical methods provide detailed information about static structures, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent or a biological receptor). nih.gov

For this compound, an MD simulation would reveal how the pyrrolidine ring puckers and how the methoxy (B1213986) and phenyl substituents move and rotate over a period of picoseconds to nanoseconds. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or bind to a receptor. MD simulations are widely used in drug discovery to explore the conformational space of ligands and their targets. mdpi.com The simulations rely on force fields—a set of parameters and equations that describe the potential energy of the system—to calculate the forces between atoms.

Table 3: Common Force Fields for Molecular Dynamics Simulations

| Force Field | Description | Typical System |

|---|---|---|

| AMBER | (Assisted Model Building with Energy Refinement) Widely used for simulations of proteins and nucleic acids. | Biomolecular systems, protein-ligand interactions. |

| CHARMM | (Chemistry at HARvard Macromolecular Mechanics) A versatile force field for a wide range of organic molecules and biomolecules. | Proteins, lipids, nucleic acids, and small organic molecules. |

| OPLS-AA | (Optimized Potentials for Liquid Simulations - All Atom) Designed for accurate simulation of organic liquids and biomolecules in solution. | Solvated small molecules, peptides. |

| GROMOS | (GROningen MOlecular Simulation) A force field developed for biomolecular systems, often used with the GROMACS simulation package. | Biomolecular simulations, particularly proteins. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Pyrrolidine Synthesis

Computational chemistry provides powerful predictive tools for planning organic syntheses. For reactions forming substituted pyrrolidines, theoretical calculations can predict reactivity (how fast a reaction occurs), regioselectivity (which atoms form new bonds), and stereoselectivity (which stereoisomer is formed). emich.eduemich.edu

One common approach is Frontier Molecular Orbital (FMO) theory. rsc.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, chemists can predict how they will interact. For instance, in a 1,3-dipolar cycloaddition to form a pyrrolidine, the reaction is typically favored between the HOMO of the dipole (the azomethine ylide) and the LUMO of the dipolarophile (an alkene). rsc.org The energies and coefficients of these orbitals can predict both reactivity and regioselectivity.

As mentioned in section 4.2, DFT calculations of transition state energies are the most reliable way to predict stereoselectivity. acs.org By comparing the activation barriers for all possible reaction pathways, the major regio- and stereoisomer can be identified as the one formed via the lowest energy transition state. nih.govacs.org These computational predictions can guide experimental chemists in choosing the right substrates, catalysts, and reaction conditions to achieve the desired product with high selectivity. researchgate.netacs.org

Theoretical Insights into Chirality and Stereoisomerism of Pyrrolidine Compounds

Chirality is a key feature of substituted pyrrolidines and is central to their role in biology and medicine. mdpi.commdpi.com A molecule is chiral if it is non-superimposable on its mirror image. youtube.comyoutube.com The this compound structure has two chiral centers (at C3 and C4), which means it can exist as a maximum of 2² = 4 stereoisomers. These consist of two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

Theoretical calculations can provide profound insights into these stereoisomers.

Energy Analysis: Quantum mechanical calculations can determine the relative thermodynamic stabilities of all possible stereoisomers (cis vs. trans, and their respective enantiomers).

Structural Characterization: Calculations provide the precise 3D coordinates for each isomer, which can be used to predict spectroscopic properties (e.g., NMR chemical shifts, coupling constants) that aid in their experimental identification.

Chiroptical Properties: Advanced computational methods can predict chiroptical properties like optical rotation and electronic circular dichroism (ECD) spectra. By comparing calculated spectra to experimental data, the absolute configuration (R/S designation at each chiral center) of a synthesized molecule can be determined.

Understanding the distinct shapes and electronic properties of each stereoisomer is crucial, as they often exhibit vastly different biological activities. mdpi.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Methoxy 4 Phenylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. blogspot.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For a molecule like 3-Methoxy-4-phenylpyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton and carbon signals. ipb.ptslideshare.net

1D NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, one would expect distinct signals for the aromatic protons of the phenyl group, the methoxy (B1213986) protons, and the protons on the pyrrolidine (B122466) ring. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

2D NMR: In cases of significant signal overlap or complex spin systems, which is common in substituted pyrrolidines, 2D NMR techniques are indispensable. slideshare.netemory.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, allowing for the identification of protons that are directly connected through bonds. This is crucial for tracing the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This technique correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of carbon signals based on the assignments of their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments, such as connecting the phenyl and methoxy groups to the pyrrolidine core.

TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system, which is helpful for assigning protons in the pyrrolidine ring that may have overlapping signals.

A hypothetical ¹H and ¹³C NMR data table for a related compound, 4-(1-pyrrolidinyl)piperidine, illustrates the type of information obtained from such analyses. researchgate.net

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C2'/C5' | 51.5 | 2.52 | t |

| C3'/C4' | 26.3 | 1.68 | m |

| C2/C6 | 51.9 | 2.80 | dt |

| C3/C5 | 27.2 | 1.81 | m |

| C4 | 63.8 | 2.30 | tt |

| Hypothetical data based on a related structure for illustrative purposes. |

NMR spectroscopy is also a powerful tool for determining the relative stereochemistry of chiral centers. pitt.edu In this compound, the relationship between the substituents at the C3 and C4 positions (cis or trans) can be determined through several NMR methods:

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between H3 and H4 is dependent on the dihedral angle between these two protons, as described by the Karplus equation. A larger coupling constant is typically observed for a trans (diaxial) relationship, while a smaller coupling constant is indicative of a cis relationship.

NOE (Nuclear Overhauser Effect) Spectroscopy: The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space. NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are in close spatial proximity. For this compound, an NOE between H3 and H4 would suggest a cis relationship, while the absence of such a correlation, coupled with NOEs to other protons, could support a trans assignment. For example, in a cis-isomer, irradiation of the H3 proton might show an enhancement of the H4 signal. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the presence of specific functional groups. americanpharmaceuticalreview.comresearchgate.net

IR Spectroscopy: In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for:

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidine and methoxy groups (around 2850-3000 cm⁻¹).

N-H stretching of the secondary amine in the pyrrolidine ring (a broad band around 3300-3500 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

C-O stretching of the methoxy group (a strong band around 1000-1300 cm⁻¹).

C-N stretching of the amine (around 1020-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone vibrations. harvard.edu Differences in the vibrational spectra between cis and trans isomers, although potentially subtle, can sometimes be observed, particularly in the fingerprint region (below 1500 cm⁻¹), reflecting differences in molecular symmetry and intermolecular interactions in the solid state. americanpharmaceuticalreview.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (broad) | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Strong |

| C-O Stretch (ether) | 1000-1300 | Moderate |

| C-N Stretch (amine) | 1020-1250 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound (C₁₁H₁₅NO), the expected exact mass can be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within 5 ppm).

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. semanticscholar.orgnih.govcatbull.com Upon ionization (e.g., by electron ionization or electrospray ionization), the molecular ion of this compound will undergo characteristic fragmentation. Potential fragmentation pathways could include:

Loss of the methoxy group (•OCH₃).

Cleavage of the pyrrolidine ring.

Formation of a tropylium (B1234903) ion (C₇H₇⁺) from the phenyl group.

Formation of an iminium ion, which is a common fragmentation pathway for pyrrolidines.

The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a molecule in the solid state. mdpi.comnih.govmdpi.comirphouse.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision. This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the crystal lattice.

Absolute Stereochemistry: For chiral molecules, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration (R or S) of each stereocenter, provided a suitable heavy atom is present in the structure or by forming a derivative with a known chiral auxiliary.

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about intermolecular forces such as hydrogen bonding and van der Waals interactions.

While obtaining a suitable single crystal can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and certainty.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Excess Determination

For chiral molecules like this compound, which exists as a pair of enantiomers, chiroptical techniques are essential for studying their stereochemical properties in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. mdpi.com By comparing the experimental CD spectrum to that predicted by quantum chemical calculations, the absolute configuration can often be assigned. Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. nih.govnih.gov

Synthetic Strategies for Analogues and Derivatives of 3 Methoxy 4 Phenylpyrrolidine

Modular Synthetic Approaches for Generating Structural Diversity within the Pyrrolidine (B122466) Framework

Modular or divergent synthesis is a powerful strategy that allows for the creation of a large number of compounds from a common intermediate by systematically varying the constituent building blocks. For the 3-methoxy-4-phenylpyrrolidine scaffold, such approaches often rely on multicomponent reactions or sequential addition of key fragments to construct the heterocyclic core with inherent diversity. tandfonline.com

One of the most effective methods for constructing highly substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an alkene. mappingignorance.org This approach is inherently modular, as the structure of the final pyrrolidine can be varied by changing the aldehyde, amino acid, and alkene components used in the reaction. For instance, reacting different aromatic aldehydes with a glycine (B1666218) ester and various maleimides can generate a library of pyrrolidine derivatives. tandfonline.com The reaction proceeds through the formation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with the alkene. researchgate.net

Another modular strategy involves the catalyst-controlled divergent synthesis from common precursors like 3-pyrrolines. nih.gov Depending on the choice of catalyst (e.g., cobalt or nickel), different positions on the pyrrolidine ring can be selectively functionalized. For example, a cobalt-catalyzed hydroalkylation of a 3-pyrroline (B95000) can yield C3-alkylated products, while a nickel catalyst can direct the same reaction to yield C2-alkylated pyrrolidines. nih.govorganic-chemistry.org This catalyst-tuned regioselectivity allows for the generation of structural isomers from the same starting material, significantly expanding the accessible chemical space.

The table below illustrates a conceptual modular approach for generating diversity around the pyrrolidine core using a multicomponent reaction strategy.

| Variable Component 1 (Aldehyde) | Variable Component 2 (Amino Ester) | Variable Component 3 (Alkene) | Resulting Pyrrolidine Analogue Feature |

| Benzaldehyde (B42025) | Glycine Methyl Ester | N-Phenylmaleimide | Phenyl group at C2, Phenyl group at N |

| 4-Chlorobenzaldehyde | Sarcosine Ethyl Ester | Acrylonitrile | 4-Chlorophenyl group at C2, N-Methyl, Cyano group at C4 |

| 2-Naphthaldehyde | Phenylalanine Methyl Ester | Methyl Acrylate | Naphthyl group at C2, Benzyl (B1604629) group at C3, Ester group at C4 |

| Furan-2-carbaldehyde | Glycine Methyl Ester | Dimethyl Fumarate | Furyl group at C2, Two ester groups at C3 and C4 |

Post-Cyclization Derivatization and Functionalization Strategies of the Pyrrolidine Scaffold

Once the core this compound scaffold is synthesized, further diversity can be introduced through post-cyclization functionalization. These reactions modify the existing framework, allowing for the late-stage introduction of various functional groups. The secondary amine nitrogen of the pyrrolidine ring is a primary site for such modifications. nih.gov

N-Functionalization: The nucleophilicity of the pyrrolidine nitrogen makes it amenable to a wide range of reactions. nih.gov

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a base introduces alkyl substituents, which can alter the steric bulk and basicity of the molecule.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields N-acyl derivatives. This transformation converts the basic secondary amine into a neutral amide, which can change solubility and hydrogen bonding capabilities.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen atom, providing access to compounds with extended aromatic systems.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install a variety of N-alkyl groups.

The following table provides examples of common N-functionalization reactions on a pyrrolidine scaffold.

| Reagent | Reaction Type | Functional Group Introduced | Potential Property Change |

| Benzyl Bromide / K₂CO₃ | N-Alkylation | Benzyl | Increased lipophilicity and steric bulk |

| Acetyl Chloride / Et₃N | N-Acylation | Acetyl | Loss of basicity, increased H-bond acceptor potential |

| Phenylboronic Acid / Cu(OAc)₂ | N-Arylation | Phenyl | Introduction of an aromatic system |

| Formaldehyde / NaBH(OAc)₃ | Reductive Amination | Methyl | Minimal steric change, slight increase in basicity |

| Benzenesulfonyl Chloride / Pyridine | N-Sulfonylation | Benzenesulfonyl | Introduction of a non-basic, electron-withdrawing group |

Beyond N-functionalization, C-H functionalization methods are emerging as powerful tools for directly modifying the carbon skeleton of the pyrrolidine ring, although these can be challenging to perform with high regioselectivity on a simple scaffold. nih.gov

Preparation of Stereoisomeric Variants for Advanced Comparative Chemical Studies

The this compound structure contains at least two stereogenic centers (at C3 and C4), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of the substituents can dramatically influence biological activity due to the stereoselective nature of protein-ligand interactions. researchgate.netnih.gov Therefore, the preparation of stereochemically pure variants is crucial for detailed structure-activity relationship (SAR) studies.

Several strategies are employed to achieve stereocontrol in the synthesis of 3,4-disubstituted pyrrolidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., L-proline or trans-4-hydroxy-L-proline) or carbohydrates, to construct the pyrrolidine ring. mdpi.commdpi.com The inherent chirality of the starting material is transferred to the final product, defining its absolute stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts in reactions like the 1,3-dipolar cycloaddition can induce enantioselectivity, favoring the formation of one enantiomer over the other. mappingignorance.org Chiral metal complexes (e.g., based on Gold(I) or Silver(I)) or chiral organocatalysts are often employed to control the stereochemical outcome of the ring-forming step. acs.orgnih.gov

Diastereoselective Reactions: Substrate-controlled diastereoselective reactions are also common. For example, the cyclization of a chiral acyclic precursor can proceed with high diastereoselectivity, influenced by the existing stereocenters in the molecule. researchgate.net Subsequent removal of any chiral auxiliaries provides the enantiomerically enriched pyrrolidine. For instance, organocatalytic Michael addition of aldehydes to nitroalkenes can create chiral γ-nitroaldehydes, which can then be cyclized reductively to form chiral 3,4-disubstituted pyrrolidines. researchgate.net

The table below summarizes the key approaches to obtaining stereoisomeric variants.

| Synthetic Strategy | Principle | Example | Outcome |

| Chiral Pool Synthesis | Use of enantiopure starting materials like amino acids. | Synthesis starting from trans-4-hydroxy-L-proline. | Defined absolute stereochemistry transferred from the starting material. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Gold(I)-catalyzed enantioselective cyclization of allenenes. acs.org | High enantiomeric excess (ee) of one enantiomer. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the stereochemistry of a new center. | Reductive cyclization of a chiral γ-nitroaldehyde. researchgate.net | High diastereomeric excess (de) of one diastereomer. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Classical resolution using a chiral acid or enzymatic resolution. | Isolation of both enantiomers from a racemic mixture. |

Design Principles for Pyrrolidine-Based Scaffolds in Modern Organic Synthesis

The design of novel molecules based on the this compound scaffold is guided by several key principles in modern organic and medicinal chemistry. The pyrrolidine ring is considered a "privileged scaffold" because its structure is frequently found in compounds with high affinity for a variety of biological targets. researchgate.netfrontiersin.org

Three-Dimensional (3D) Shape and sp³-Richness: Unlike flat, aromatic rings, the saturated, non-planar pyrrolidine ring provides access to three-dimensional chemical space. researchgate.netnih.gov This sp³-rich character is increasingly sought after in drug design as it can lead to improved selectivity and better physicochemical properties, such as enhanced solubility. The puckered conformation of the ring, known as "pseudorotation," allows it to present its substituents in distinct spatial vectors, which can be optimized for precise interactions within a protein binding site. researchgate.netnih.gov

Vectorial Display of Functionality: The 3,4-disubstituted pattern allows for the projection of the methoxy (B1213986) and phenyl groups in well-defined relative orientations (cis or trans). The nitrogen atom provides another vector for introducing functionality. This controlled spatial arrangement of functional groups is critical for mimicking the pharmacophore of a known ligand or for discovering new interactions with a biological target.

Bioisosterism: The pyrrolidine scaffold can be used as a bioisostere for other cyclic or acyclic structures in known drugs or bioactive molecules. patsnap.comctppc.org For example, a disubstituted pyrrolidine might be designed to replace a piperazine (B1678402) ring to alter properties like basicity, lipophilicity, and conformational flexibility, potentially leading to an improved therapeutic profile. nih.govacs.org

Scaffold Hopping and Analogue Design: Starting from the this compound core, "scaffold hopping" involves making significant but rational changes to the core structure while retaining the key pharmacophoric features. This could involve changing the ring size (e.g., to a piperidine), introducing or removing heteroatoms, or altering the substitution pattern to discover novel intellectual property and improved drug candidates.

The design process often involves a cycle of computational modeling, chemical synthesis, and biological evaluation to iteratively refine the structure for optimal performance.

Future Research Directions in 3 Methoxy 4 Phenylpyrrolidine Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of polysubstituted pyrrolidines like 3-Methoxy-4-phenylpyrrolidine, which contains multiple stereocenters, presents a significant synthetic challenge. While methods such as [3+2] dipolar cycloadditions of azomethine ylides are powerful for constructing the pyrrolidine (B122466) ring with control over new stereogenic centers, future work will focus on enhancing their efficiency and selectivity for complex targets. acs.orgunife.it

A primary objective is the development of catalytic asymmetric methods that can deliver specific enantiomers and diastereomers from simple, achiral starting materials. Research will likely concentrate on:

Advanced Catalyst Design: Creating novel chiral ligands for metal catalysts (e.g., Iridium, Rhodium, Copper) to achieve higher enantioselectivity and diastereoselectivity in cycloaddition and C-H insertion reactions. organic-chemistry.org

Organocatalysis: Expanding the scope of proline-derived and other small molecule organocatalysts, which offer a metal-free alternative for asymmetric pyrrolidine synthesis. nih.govmdpi.com

Intramolecular Strategies: Designing intramolecular cyclization reactions from highly functionalized acyclic precursors, which can provide excellent stereocontrol dictated by the substrate's existing stereochemistry. unife.it

These methodologies aim to provide more direct and atom-economical routes to complex pyrrolidines, minimizing the need for lengthy protection-deprotection sequences and chromatographic separations.

| Method | Catalyst Type | Key Advantages | Potential for this compound |

| [3+2] Dipolar Cycloaddition | Metal Salts (Ir, Ru, Rh) or Organocatalysts | High atom economy, control over up to four stereocenters. unife.it | Direct construction of the core ring with desired substituents. |

| Intramolecular C-H Amination | Rhodium or Copper Complexes | Utilizes readily available precursors, high regio- and chemoselectivity. organic-chemistry.org | Formation of the pyrrolidine ring from a linear amino alcohol derivative. |

| Reductive Azomethine Ylide Generation | Iridium Complexes (e.g., Vaska's Complex) | Mild reaction conditions, tolerant of various functional groups. acs.orgacs.org | Access to functionalized pyrrolidines from amide precursors. |

| Asymmetric Hydrogenation | Chiral Metal Catalysts | High enantioselectivity for creating stereocenters. | Stereoselective reduction of a pyrroline (B1223166) precursor. |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Pyrrolidine Synthesis